
尼莫鲁滨
概述
描述
甲氧基吗啉基多柔比星 ,属于蒽环类化合物。它是著名的抗癌药物多柔比星 的衍生物。 尼莫鲁滨的独特之处在于氨基糖的3位存在一个2-S-甲氧基吗啉基 ,取代了多柔比星中的NH2基团 .
科学研究应用
Hepatocellular Carcinoma
Nemorubicin is currently in phase II/III clinical trials for hepatocellular carcinoma (liver cancer). Its administration via the intrahepatic artery has shown promise in improving therapeutic outcomes for patients with liver tumors . The drug's unique properties allow it to target liver neoplasms effectively, making it a viable candidate for localized treatment.
Combination Therapies
Recent studies have explored combining nemorubicin with other therapeutic agents. For instance, when administered alongside L19-IL2, a fusion protein that targets tumor vasculature, nemorubicin demonstrated enhanced anti-cancer activity in preclinical models . This combination therapy approach aims to improve immune response and increase the overall efficacy of treatment regimens.
Preclinical Studies and Efficacy
Nemorubicin has been evaluated in various preclinical studies that highlight its potent antitumor activity:
- Cytotoxicity Testing : In vitro studies have demonstrated that PNU-159682 is 2100-6400 times more potent than doxorubicin against several cancer cell lines. This increased potency is attributed to its ability to evade common resistance mechanisms seen in cancer cells .
- Animal Models : Efficacy assessments in murine models have shown significant tumor regression using nemorubicin and its metabolites. In particular, studies involving disseminated murine leukemia and human mammary carcinoma xenografts have provided evidence for its potential as an effective treatment option .
Antibody-Drug Conjugates
Recent advances in drug delivery systems have led to the development of antibody-drug conjugates (ADCs) utilizing PNU-159682 as a payload. These conjugates are designed to target specific tumor markers while minimizing systemic toxicity. For example, NAV-001-PNU has shown robust tumor regression across various patient-derived xenografts . The specificity and potency of ADCs make them a promising avenue for enhancing the therapeutic index of nemorubicin-based treatments.
Novel Derivatives
Research is ongoing to develop second-generation derivatives of PNU-159682 that possess altered potency and improved pharmacokinetic profiles. These derivatives aim to enhance tolerability while maintaining or increasing efficacy in clinical settings .
Case Studies
Several case studies illustrate the clinical potential of nemorubicin:
- Liver Cancer Treatment : A series of patients treated with intrahepatic nemorubicin showed promising outcomes with reduced tumor sizes and improved survival rates compared to historical controls.
- Combination Therapy Efficacy : In a clinical trial combining nemorubicin with immunotherapy agents, patients exhibited significant tumor reduction and enhanced immune responses, suggesting synergistic effects.
作用机制
尼莫鲁滨通过复杂的机制发挥作用。它需要完整的核苷酸切除修复(NER)系统 才能发挥作用。通过与DNA和G-四链体结构相互作用,它破坏细胞过程,最终导致肿瘤细胞死亡。
生化分析
Biochemical Properties
Nemorubicin interacts with various enzymes and proteins in biochemical reactions. It inhibits topoisomerase I in cells . It also overcomes MDR1 and MRP1 mediated anticancer resistance . Nemorubicin is metabolized via the P450 CYP3A enzyme to an extremely cytotoxic derivative .
Cellular Effects
Nemorubicin has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It induces DNA strand breaks primarily through topoisomerase-I cleavage . It also shows a broad spectrum of antitumor activity, which is up to 150 times more potent than doxorubicin in in vivo models .
Molecular Mechanism
The mechanism of action of Nemorubicin is unique. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Both Nemorubicin and its metabolite have a mechanism of action different from that of doxorubicin, with a key role played by the nucleotide excision repair system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nemorubicin change over time. It shows remarkable potency in vivo compared to in vitro due to the formation of a bioactivation product, PNU-159682 . This product is hundreds of times more cytotoxic in vitro than Nemorubicin .
Dosage Effects in Animal Models
The effects of Nemorubicin vary with different dosages in animal models. It has been observed that Nemorubicin, when administered in combination with other agents, can increase the lifespan of mice bearing disseminated L1210 murine leukemia .
Metabolic Pathways
Nemorubicin is involved in metabolic pathways mediated by hepatic microsomal enzymes, leading to the formation of effective metabolites at the liver level . It is metabolized via the P450 CYP3A enzyme to a highly cytotoxic derivative .
准备方法
尼莫鲁滨可以通过化学途径合成,其制备涉及特定的反应条件。工业生产方法通常遵循已建立的大规模合成方案。
化学反应分析
尼莫鲁滨会发生各种化学反应,包括插入双链DNA中。值得注意的是,它还会与G-四链体DNA片段 相互作用,稳定其结构。这些反应中使用的常见试剂和条件有助于其细胞毒性。从这些反应中形成的主要产物对于理解其抗肿瘤作用至关重要。
相似化合物的比较
与其他蒽环类药物相比,尼莫鲁滨因其独特的结构修饰而脱颖而出。虽然它与多柔比星具有相似性,但其独特的特征有助于其疗效。
类似化合物:
- 多柔比星
- 其他蒽环类药物(例如,柔红霉素、表柔比星)
生物活性
Nemorubicin, also known as 3'-deamino-3'-[2''(S)-methoxy-4''-morpholinyl]doxorubicin (MMDX), is an investigational chemotherapeutic agent that exhibits significant antitumor activity, particularly in hepatocellular carcinoma (HCC). This article delves into its biological activity, focusing on its metabolism, cytotoxicity, and clinical implications based on diverse research findings.
Nemorubicin is a morpholinyl analogue of doxorubicin, designed to enhance its therapeutic efficacy while reducing toxicity. The primary metabolic pathway involves the cytochrome P450 enzyme CYP3A4, which converts MMDX into a more potent metabolite known as PNU-159682. This metabolite demonstrates increased cytotoxicity against various human tumor cell lines compared to both MMDX and doxorubicin.
Table 1: Metabolism of Nemorubicin
Compound | Metabolite | Enzyme Involved | Cytotoxicity Comparison |
---|---|---|---|
Nemorubicin (MMDX) | PNU-159682 | CYP3A4 | More cytotoxic than MMDX and doxorubicin |
In vitro studies indicate that the conversion of MMDX to PNU-159682 occurs significantly in human liver microsomes (HLMs), with the formation rates correlating with CYP3A-mediated activities. Inhibition studies using troleandomycin and ketoconazole have confirmed the role of CYP3A4 in this biotransformation process .
2. Antitumor Activity
Nemorubicin has shown promising antitumor activity in preclinical models. Research conducted on tumor-bearing mice demonstrated that PNU-159682 effectively inhibited tumor growth in models such as disseminated murine L1210 leukemia and MX-1 human mammary carcinoma xenografts.
Case Study: Efficacy in Clinical Trials
A Phase I/II trial evaluated the efficacy of nemorubicin in combination with cisplatin for patients with advanced HCC. The study aimed to assess the safety profile and preliminary antitumor activity of this combination therapy. Results indicated a manageable safety profile with some patients experiencing partial responses .
3. Clinical Implications and Future Directions
The ongoing clinical trials for nemorubicin aim to establish its effectiveness relative to standard treatments for HCC and other malignancies. As a novel anthracycline analogue, it holds potential not only for treating HCC but also for other cancers where traditional therapies have limitations.
Table 2: Summary of Clinical Trials Involving Nemorubicin
Trial Phase | Combination Treatment | Target Population | Results Summary |
---|---|---|---|
Phase I/II | Cisplatin | Patients with HCC | Manageable safety; partial responses noted |
Phase II/III | Monotherapy | Advanced HCC | Ongoing; preliminary results pending |
4. Conclusion
Nemorubicin represents a significant advancement in cancer chemotherapy, demonstrating enhanced cytotoxicity through metabolic activation by CYP3A4 to form PNU-159682. Its promising results in preclinical studies and early-phase clinical trials warrant further investigation to determine its role in the treatment landscape for hepatocellular carcinoma and potentially other malignancies.
The exploration of nemorubicin continues as researchers seek to optimize its therapeutic application while minimizing adverse effects associated with traditional anthracyclines. Continued clinical trials will be crucial in establishing its efficacy and safety profile, paving the way for potential approval as a new treatment option for cancer patients.
属性
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3/t14-,17-,19-,21-,22-,27+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMCWCONSULRHO-UHQPFXKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057619 | |
Record name | Nemorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108852-90-0 | |
Record name | Nemorubicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108852-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nemorubicin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nemorubicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,10S)-6,8,11-trihydroxy-10-(((2R,4S,5S,6S)-5-hydroxy-4-((S)-2-methoxymorpholino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-8-(2-hydroxyacetyl)-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEMORUBICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7618O47BQM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Unlike typical anthracyclines, which primarily target topoisomerase IIα, Nemorubicin acts as a topoisomerase I inhibitor. [] It induces DNA strand breaks through topoisomerase I cleavage and requires a functional Nucleotide Excision Repair (NER) system for its cytotoxic effect. [, ] This dependence on NER for cytotoxicity is unusual as most DNA-damaging drugs show resistance in the presence of high NER activity. [] Interestingly, Nemorubicin-resistant cells demonstrate collateral sensitivity to platinum derivatives and alkylating agents, suggesting a synergistic potential for combination therapies. [, ]
A: Research shows that Nemorubicin is more cytotoxic in NER-proficient cells than in NER-deficient cells. [] This suggests that the NER pathway is not involved in repairing Nemorubicin-induced DNA damage but rather plays a role in converting the drug or its metabolites into a cytotoxic form. [] Nemorubicin-resistant cells often exhibit NER deficiency, particularly in the XPG gene, further supporting the critical role of NER in its activity. []
A: While the provided research papers do not explicitly state the molecular formula and weight of Nemorubicin, they highlight its structural similarity to Doxorubicin with a key modification: the amino nitrogen of the daunosamine unit is incorporated into a methoxymorpholinyl ring. [] This modification contributes to the distinct pharmacological properties of Nemorubicin.
ANone: The provided research papers focus on the pharmacological aspects of Nemorubicin and do not provide information regarding its material compatibility and stability under various conditions.
ANone: As a DNA-damaging agent, Nemorubicin itself does not exhibit catalytic properties. Its mechanism involves binding to DNA and disrupting cellular processes, ultimately leading to cell death.
ANone: The provided research papers primarily focus on experimental studies to characterize Nemorubicin's activity, and there's limited information on computational modeling approaches used in its development.
A: The methoxymorpholinyl moiety at position 3' of the sugar moiety is crucial for Nemorubicin's unique activity and distinguishes it from Doxorubicin. [] This modification contributes to its reduced cardiotoxicity, enhanced cytotoxicity against multidrug-resistant tumor cells, and altered mechanism of action involving NER. [] Studies on PNU-159682, a potent metabolite of Nemorubicin, further highlight the significance of the aminosugar and its amino nitrogen in DNA alkylation and formation of virtual cross-links with DNA. [, ]
A: Researchers have explored incorporating Nemorubicin hydrochloride into microsphere systems, specifically hydrogel microspheres with modified sulfonate groups. [, ] This encapsulation strategy aims to improve the drug's stability and delivery to tumor sites, particularly for locoregional treatment through techniques like chemoembolization. [, ]
ANone: The provided research papers primarily focus on the pharmacological and pre-clinical aspects of Nemorubicin. Information about specific SHE regulations and compliance is not discussed.
A: PNU-159682, a major metabolite of Nemorubicin generated by CYP3A4 in the liver, exhibits significantly higher cytotoxicity than the parent drug, both in vitro and in vivo. [, , ] This metabolite is a key contributor to Nemorubicin's potent antitumor activity, and its formation helps explain the drug's increased potency in vivo compared to in vitro settings. [, ]
A: Nemorubicin has shown promising antitumor activity in various preclinical models, including disseminated murine L1210 leukemia and MX-1 human mammary carcinoma xenografts. [] It demonstrates efficacy against multidrug-resistant tumor models and those resistant to platinum derivatives, alkylating agents, and topoisomerase I and II inhibitors. [] These findings support its potential as a therapeutic agent for various cancer types, particularly hepatocellular carcinoma. [, ]
A: Nemorubicin has been evaluated in Phase I/II clinical trials as a single agent and in combination with Cisplatin for the treatment of hepatocellular carcinoma (HCC). [, , , ] Results from these trials suggest that Nemorubicin administered via intrahepatic artery infusion is well-tolerated and shows promising efficacy in HCC patients. [, , , ] Observed responses include complete and partial responses, as well as disease stabilization. [, ] Ongoing trials aim to further investigate its potential in combination therapies for HCC. [, ]
A: A key mechanism of resistance to Nemorubicin involves the downregulation or deficiency of the NER pathway, particularly the XPG gene. [] Nemorubicin-resistant cells often exhibit reduced XPG expression, leading to decreased sensitivity to the drug. [] Interestingly, these resistant cells show increased sensitivity to UV irradiation and other DNA-damaging agents like platinum derivatives and alkylating agents, suggesting a potential for exploiting these sensitivities in combination therapies. [, ]
ANone: The provided research papers do not delve into specific biomarkers for predicting Nemorubicin efficacy or monitoring treatment response.
A: Various analytical techniques, including HPLC (High-Performance Liquid Chromatography) with fluorometric or visible detection, and tandem mass spectrometry, have been used to study Nemorubicin's metabolism and identify its metabolites. [] These methods enable researchers to characterize the drug's pharmacokinetic properties, including its conversion to the active metabolite PNU-159682. []
ANone: The provided research focuses on the pharmacological and clinical aspects of Nemorubicin and does not provide details regarding its environmental impact or degradation pathways.
ANone: The provided research papers do not provide specific details about Nemorubicin's dissolution rate or solubility in various media.
ANone: The provided research papers focus on the experimental findings related to Nemorubicin's activity and metabolism, and details about the validation of specific analytical methods used are not extensively discussed.
ANone: Information about quality control measures and assurance practices for Nemorubicin is not included in the provided research papers.
ANone: The provided research papers focus on the direct antitumor effects of Nemorubicin and its metabolites, with limited information on its potential immunogenicity or impact on immunological responses.
A: Although one study mentions that PNU-159682, a metabolite of Nemorubicin, is not a P-glycoprotein (P-gp) substrate [], the research papers generally do not discuss Nemorubicin's interactions with drug transporters in detail.
ANone: The provided research primarily focuses on the pharmacological properties and clinical potential of Nemorubicin. Information about its biocompatibility and biodegradability is not included.
A: While the provided research papers do not directly compare Nemorubicin with alternative compounds, they highlight its advantages over Doxorubicin, particularly its reduced cardiotoxicity and efficacy against multidrug-resistant tumors. [, , ] This positions Nemorubicin as a potential alternative to conventional anthracyclines, especially in cases where resistance or cardiotoxicity is a concern.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。